molecular formula C10H13ClFNO B13888776 4-(4-Chlorobutoxy)-3-fluoroaniline

4-(4-Chlorobutoxy)-3-fluoroaniline

Cat. No.: B13888776
M. Wt: 217.67 g/mol
InChI Key: BJDBZPCKRMBNNP-UHFFFAOYSA-N
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Description

4-(4-Chlorobutoxy)-3-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the third position and a 4-chlorobutoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutoxy)-3-fluoroaniline typically involves the reaction of 3-fluoroaniline with 4-chlorobutyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutoxy)-3-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

4-(4-Chlorobutoxy)-3-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The 4-chlorobutoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorobutoxy)-2-fluoroaniline
  • 4-(4-Chlorobutoxy)-3-chloroaniline
  • 4-(4-Chlorobutoxy)-3-bromoaniline

Comparison

Compared to similar compounds, 4-(4-Chlorobutoxy)-3-fluoroaniline is unique due to the presence of the fluorine atom at the third position. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For instance, fluorine can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

4-(4-chlorobutoxy)-3-fluoroaniline

InChI

InChI=1S/C10H13ClFNO/c11-5-1-2-6-14-10-4-3-8(13)7-9(10)12/h3-4,7H,1-2,5-6,13H2

InChI Key

BJDBZPCKRMBNNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)OCCCCCl

Origin of Product

United States

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